

Application Notes and Protocols for AlgiSorb™ in Ridge Augmentation

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Compound of Interest

Compound Name: *algisorb*

Cat. No.: *B1171746*

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Introduction

AlgiSorb™ is a 100% organic, biocompatible, and osteoconductive bone grafting material derived from the calcium phosphate skeleton of marine algae.[1][2][3] Its unique, honeycomb-like porous structure is analogous to human cancellous bone, providing an ideal scaffold for bone regeneration.[1][3] Composed of hydroxyapatite, **AlgiSorb™** is fully resorbable, gradually being replaced by new, vital bone over a period of two to three years in a process known as "creeping substitution." [1][3] These characteristics make it a promising alternative to autografts, allografts, and xenografts for alveolar ridge augmentation procedures in preparation for dental implant placement.[2]

This document provides a detailed, step-by-step guide for the application of **AlgiSorb™** in guided bone regeneration (GBR) for horizontal ridge augmentation. It should be noted that this protocol is a synthesized guide based on the known properties of phycogenic hydroxyapatite and established principles of GBR, as a manufacturer-specific protocol for this indication is not publicly available.

Data Presentation

The following tables summarize quantitative data from a clinical study comparing a modified biphasic phycogenic biomaterial (similar to **AlgiSorb™**) with anorganic bovine bone in maxillary sinus floor elevation.

Radiographic Bone Height Gain at 6 Months			
Biomaterial		Mean Bone Height Gain (mm)	
Autogenous Cortical Bone + Anorganic Bovine Bone		Statistically higher	
Autogenous Cortical Bone + Biphasic Phycogenic Material		Lower than the bovine bone group	

Histological Analysis of Biopsy Samples at 6 Months			
Biomaterial	Non-Mineralized Tissue (%)	Remnant Biomaterial Particles (%)	Mineralized Tissue (%)
Autogenous Cortical Bone + Anorganic Bovine Bone	39.15 ± 20.97	22.62 ± 17.01	38.23 ± 17.55
Autogenous Cortical Bone + Biphasic Phycogenic Material	65.87 ± 28.59	7.96 ± 8.57	24.14 ± 24.66

Data extracted from a split-mouth randomized clinical study on maxillary sinus floor elevation. [\[4\]](#)

Experimental Protocols

Pre-operative Assessment and Planning

- **Patient Evaluation:** Conduct a thorough medical and dental history. Assess the patient's suitability for a surgical procedure and implant placement.
- **Radiographic Analysis:** Utilize cone-beam computed tomography (CBCT) to accurately assess the three-dimensional morphology of the alveolar ridge defect. Measure the existing bone width and height to determine the required volume of augmentation.

- Treatment Planning: Plan the ideal final implant position prosthetically. This will dictate the necessary dimensions of the augmented ridge.
- Material Selection: Based on the defect size, select the appropriate volume of **AlgiSorb™**. Consider the use of a barrier membrane to contain the graft and prevent soft tissue infiltration. A resorbable collagen membrane is often suitable.

Surgical Protocol for Ridge Augmentation with AlgiSorb™

- Anesthesia and Incision:
 - Administer local anesthesia to achieve profound soft and hard tissue anesthesia.
 - Create a full-thickness mucoperiosteal flap. A mid-crestal incision with vertical releasing incisions is commonly used to ensure adequate access and tension-free closure.
- Flap Reflection and Site Preparation:
 - Carefully elevate the flap to fully expose the bony defect.
 - Thoroughly debride the recipient site of any soft tissue remnants.
 - Perform decortication of the cortical bone with a small round bur to create bleeding points. This enhances the blood supply to the graft and promotes healing.
- **AlgiSorb™** Preparation and Placement:
 - Aseptically dispense the required amount of **AlgiSorb™** granules into a sterile dappen dish.
 - Saturate the granules with the patient's own blood, drawn either from the surgical site or via venipuncture. This will create a cohesive, putty-like consistency that is easy to handle and place.^[5]
 - The high absorptive capacity of **AlgiSorb™** facilitates the formation of this moldable mass.^[1]

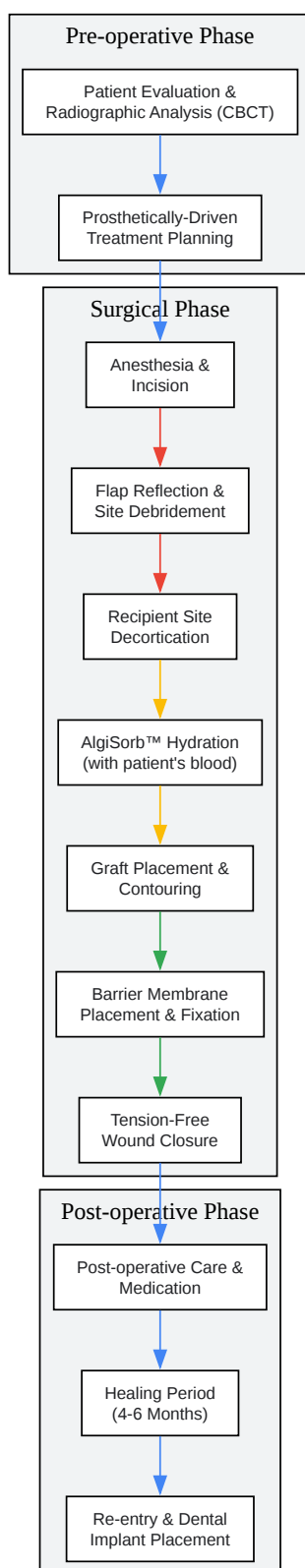
- Carefully place and adapt the **AlgiSorb™** putty to the prepared defect, ensuring intimate contact with the decorticated host bone. Slightly over-contour the graft to account for some remodeling during healing.
- Membrane Placement and Fixation:
 - Measure and trim a resorbable collagen membrane to extend 2-3 mm beyond the margins of the grafted defect.
 - Hydrate the membrane in sterile saline.
 - Drape the membrane over the **AlgiSorb™** graft, ensuring it is stable and immobile.
 - The membrane can be tucked under the lingual and buccal flaps or stabilized with titanium tacks or screws, especially in larger augmentations.
- Wound Closure:
 - Achieve a tension-free primary closure of the flaps over the membrane. This is critical to prevent membrane exposure and graft failure. Periosteal releasing incisions at the base of the flap may be necessary.
 - Suture the flaps with non-resorbable or long-lasting resorbable sutures.

Post-operative Care

- Medications: Prescribe antibiotics and analgesics as needed. An antimicrobial mouth rinse can be recommended to maintain oral hygiene.
- Instructions:
 - Advise the patient to avoid brushing the surgical area and to refrain from wearing any removable prosthesis that may put pressure on the site.
 - A soft diet is recommended for the initial healing period.
 - Smoking is strongly discouraged as it can impair healing.

- Follow-up: Schedule follow-up appointments to monitor healing. Sutures are typically removed 10-14 days post-operatively.
- Healing Period: Allow for a healing period of 4-6 months before re-entry for implant placement. The exact timing should be determined by radiographic and clinical evaluation of bone formation.

Mandatory Visualization



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Caption: Workflow for ridge augmentation using **AlgiSorb™**.

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